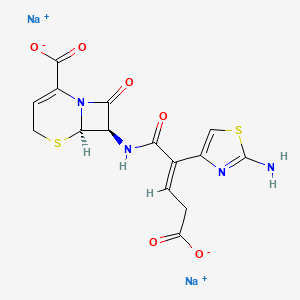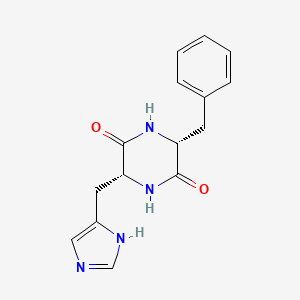
Cyclo(D-phe-D-his)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(D-phenylalanyl-D-histidine) is a cyclic dipeptide composed of D-phenylalanine and D-histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(D-phenylalanyl-D-histidine) can be synthesized through enzymatic methods. One common approach involves the use of cyclodipeptide synthases (CDPSs), which utilize aminoacylated tRNAs as substrates to form peptide bonds between two amino acids, resulting in a cyclic dipeptide product . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct formation of the cyclic structure.
Industrial Production Methods
Industrial production of Cyclo(D-phenylalanyl-D-histidine) often involves biotechnological processes, leveraging microbial systems such as Streptomyces species. These microorganisms can be genetically engineered to produce the desired cyclic dipeptide through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Cyclo(D-phenylalanyl-D-histidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Chemical reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophilic reagents under controlled pH conditions.
Major Products
The major products formed from these reactions include dehydro derivatives such as Cyclo(ΔHis–ΔPhe) and Cyclo(His–ΔPhe), which exhibit distinct biological activities .
Scientific Research Applications
Cyclo(D-phenylalanyl-D-histidine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in cellular processes and interactions.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Cyclo(D-phenylalanyl-D-histidine) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various cellular processes. For example, the protonation of the imidazole ring in histidine plays a crucial role in its biological activity .
Comparison with Similar Compounds
Cyclo(D-phenylalanyl-D-histidine) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-phenylalanyl-L-histidine): Shares a similar structure but differs in the chirality of the amino acids.
Cyclo(L-histidyl-L-proline): Another cyclic dipeptide with distinct biological activities.
The uniqueness of Cyclo(D-phenylalanyl-D-histidine) lies in its specific stereochemistry, which influences its biological activity and stability.
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(3R,6R)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m1/s1 |
InChI Key |
HLXXMJDWTBXTOR-CHWSQXEVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CN=CN3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

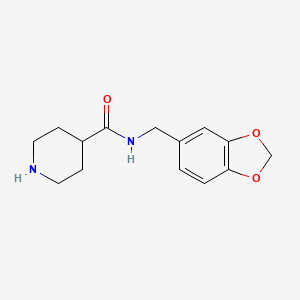
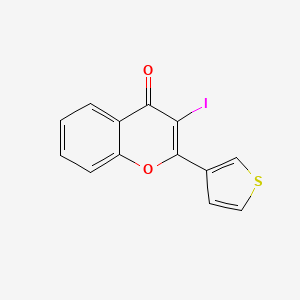
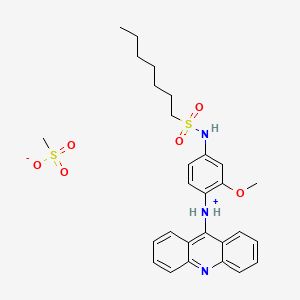
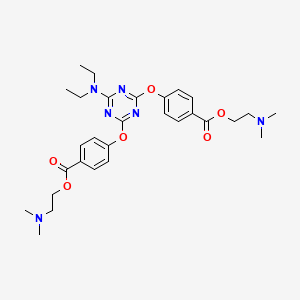
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
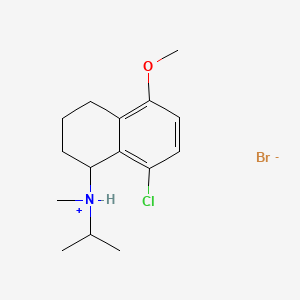
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
